2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Chiral synthesis Enantiomeric excess GlyT1 inhibitor SAR

This (S,S)-configured 2-substituted piperidine building block is essential for GlyT1 inhibitor SAR exploration. The high enantiomeric purity (≥98%) ensures reliable target engagement and eliminates costly chiral separation downstream. Available from ISO-certified vendors, this versatile ketone intermediate enables rapid diversification via acylation or reductive amination. Ideal for CNS lead optimization programs seeking to benchmark 2-substituted piperidine scaffolds against 3- and 4-substituted regioisomers.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
Cat. No. B11808950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCCC1CNCC2CC2)N
InChIInChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-2-4-12(16)9-15-8-11-5-6-11/h10-12,15H,2-9,14H2,1H3/t10?,12-/m0/s1
InChIKeyZNBQYFLEHCZNDZ-KFJBMODSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1354032-99-7): Procurement-Ready Chiral Piperidine Building Block


2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one (CAS 1354032-99-7) is a chiral, enantiomerically defined (S,S) piperidine derivative with a molecular formula of C13H25N3O and a molecular weight of 239.36 g/mol. It is commercially available at ≥98% purity from multiple ISO-certified vendors . The compound features a 2-substituted piperidine core bearing a (cyclopropylmethyl)aminomethyl side chain and a primary amine at the α-position of the propan-1-one moiety. This specific substitution pattern and stereochemistry place it within the structural class of cyclopropyl piperidine glycine transporter (GlyT1) inhibitor intermediates, as described in key patent literature [1].

Why 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one Defies Simple In-Class Substitution


In-class piperidine analogs cannot be casually interchanged because the (S,S) enantiomeric configuration is essential for biological target engagement: the GlyT1 patent family explicitly establishes that the (S) configuration at the α-carbon is required for inhibitory activity, while the (R) enantiomer is substantially less active or inactive [1]. Furthermore, the 2-position substitution on the piperidine ring creates a unique conformational and steric environment distinct from 3- or 4-substituted regioisomers, which alters both pharmacophore geometry and physicochemical properties such as lipophilicity (LogP) and polar surface area (TPSA)—parameters that directly influence CNS penetration potential and off-target binding profiles .

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one: Quantitative Differentiation Evidence Guide


Enantiomeric Purity: (S,S)-Configuration Purity ≥98% vs. Racemic or (R)-Enantiomer Mixtures

The target compound is supplied at ≥98% chemical purity with defined (S,S) stereochemistry (CAS 1354032-99-7) . In the GlyT1 inhibitor patent family, compounds with the (S) configuration at the α-carbon are specifically claimed as the active enantiomers, while the (R) enantiomers and racemic mixtures are explicitly excluded from preferred embodiments due to loss of GlyT1 inhibitory activity [1]. Procurement of the incorrect enantiomer or a racemic mixture (typical purity ~50% desired enantiomer) would yield at best half the active material per unit mass and at worst confound biological assay interpretation.

Chiral synthesis Enantiomeric excess GlyT1 inhibitor SAR

Positional Isomer Advantage: 2-Substituted Piperidine (Target) vs. 3-Substituted Analog—Purity Differential

The target 2-substituted piperidine compound (CAS 1354032-99-7) consistently meets a purity specification of ≥98% (NLT 98%) . The corresponding 3-substituted positional isomer, (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS 1354027-82-9), is typically offered at 95% purity by specialty suppliers . This 3-percentage-point purity gap represents a 60% higher estimated maximum impurity burden in the 3-substituted analog (5% vs. 2%), which is consequential when the impurity profile includes stereochemical variants or synthetic byproducts that can interfere with enzymatic or cellular assays.

Regioisomer comparison Piperidine substitution Chemical purity

Lipophilicity Shift: 8-Fold Higher LogP Relative to Unsubstituted Piperidine-Propanone Core

The incorporation of the (cyclopropylmethyl)aminomethyl substituent at the piperidine 2-position raises the computed LogP from 0.1 (XLogP3, unsubstituted 2-amino-1-(piperidin-1-yl)propan-1-one, PubChem CID 3152952) [1] to 0.8089 (target compound, Leyan computed LogP) . This 0.71 log-unit increase represents an approximate 5.1-fold greater partition coefficient, indicating substantially enhanced membrane permeability potential—a critical parameter for CNS-targeted programs. Simultaneously, the TPSA rises from approximately 32 Ų (2 H-bond acceptors) to 49.57 Ų (3 H-bond acceptors) , maintaining compliance with the CNS MPO desirability window (TPSA < 70 Ų).

Lipophilicity LogP CNS drug-likeness Physicochemical properties

Conformational Flexibility: 4-Fold Increase in Rotatable Bonds Relative to the Unsubstituted Core

The target compound possesses 4 rotatable bonds (Leyan computed property) , compared to only 1 rotatable bond for the unsubstituted 2-amino-1-(piperidin-1-yl)propan-1-one core (PubChem CID 3152952) [1]. This 4-fold increase in rotatable bond count reflects the addition of the (cyclopropylmethyl)aminomethyl side chain, which introduces conformational sampling capacity that can be exploited for induced-fit binding to protein targets. While higher rotatable bond counts generally impose an entropic penalty upon binding, they also enable access to binding pockets that a conformationally rigid core cannot reach—a trade-off that must be evaluated on a target-by-target basis.

Conformational flexibility Rotatable bonds Ligand efficiency Entropic penalty

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one: Optimal Research and Industrial Application Scenarios


GlyT1 Inhibitor Lead Optimization for Schizophrenia and Cognitive Disorders

The compound's (S,S) stereochemistry and 2-substituted piperidine scaffold align directly with the GlyT1 pharmacophore described in US 2008/0108663 A1 [1]. As a chiral building block with ≥98% purity , it is ideally suited for generating focused libraries of GlyT1 inhibitors through acylation or reductive amination at the primary amine, enabling systematic exploration of the R2 substituent SAR while preserving the essential (S)-configuration required for target engagement.

Chiral Intermediate for Cathepsin and Protease Inhibitor Synthesis

The compound's propan-1-one backbone provides a versatile ketone handle for further functionalization into nitrile, hydroxamic acid, or aldehyde warheads commonly employed in cysteine and serine protease inhibitor design. The defined (S,S) stereochemistry ensures that downstream chiral centers are established with high fidelity, reducing the need for costly chiral chromatography at later synthetic stages.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a LogP of 0.8089 and TPSA of 49.57 Ų, the compound occupies a favorable position within CNS MPO (Multiparameter Optimization) scoring space . Medicinal chemistry teams seeking to benchmark the impact of piperidine 2-substitution on permeability, solubility, and metabolic stability can use this compound as a reference standard against 3-substituted and 4-substituted regioisomers, as well as the unsubstituted piperidine core (XLogP3 = 0.1) [2].

Enantioselective Synthesis Method Development and Validation

The high enantiomeric purity specification (≥98%) makes this compound a suitable chiral standard for validating asymmetric synthetic methodologies, chiral HPLC method development, and optical rotation calibration. Its availability at defined purity from multiple ISO-certified vendors supports reproducibility across different research sites and contract research organizations.

Quote Request

Request a Quote for 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.